molecular formula C11H15FN2 B1373971 1-(6-Fluoropyridin-2-yl)azepane CAS No. 1249555-68-7

1-(6-Fluoropyridin-2-yl)azepane

Cat. No. B1373971
M. Wt: 194.25 g/mol
InChI Key: PTTWQSYANDYBLI-UHFFFAOYSA-N
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Description

“1-(6-Fluoropyridin-2-yl)azepane” is a chemical compound with the molecular formula C11H15FN2 . It has a molecular weight of 194.25 .


Molecular Structure Analysis

The molecular structure of “1-(6-Fluoropyridin-2-yl)azepane” consists of a pyridine ring attached to an azepane ring . The pyridine ring contains a fluorine atom at the 6-position .


Physical And Chemical Properties Analysis

“1-(6-Fluoropyridin-2-yl)azepane” is a liquid at room temperature .

Scientific Research Applications

1. PKB Inhibitors in Medicinal Chemistry

Azepane derivatives, including compounds related to 1-(6-Fluoropyridin-2-yl)azepane, have been explored as protein kinase B (PKB) inhibitors. These compounds were evaluated for their inhibition of PKB-alpha and protein kinase A (PKA), showing potential in drug development due to their plasma stability and inhibitory activity (Breitenlechner et al., 2004).

2. Drug Discovery and Development

Research on the fluorination of azepanes, including 1-(6-Fluoropyridin-2-yl)azepane, has been significant in drug discovery and development. The process of diastereospecific fluorination of azepanes to create fluoroazepanes has been demonstrated, showcasing the importance of these compounds in medicinal chemistry (Patel & Liu, 2013).

3. Synthesis and Bioactivity

The copper-catalyzed synthesis of structurally diverse azepanes, including those related to 1-(6-Fluoropyridin-2-yl)azepane, has been explored. This process allows the modification of pharmaceuticals and natural products, emphasizing the broad applications of azepanes in bioactive substance development (Yang et al., 2022).

4. Azepane-Based Therapeutics

Azepane-based compounds, including structures similar to 1-(6-Fluoropyridin-2-yl)azepane, have demonstrated a variety of pharmacological properties. Their structural diversity makes them valuable in the discovery of new therapeutic agents for a wide range of diseases, highlighting their pharmaceutical significance (Zha et al., 2019).

5. Conformational Studies and Reactivity

Studies on substituted azepanes, including monofluorinated variants akin to 1-(6-Fluoropyridin-2-yl)azepane, have been conducted to understand their conformational properties. These studies utilize NMR spectroscopy and computational modeling to investigate how fluorination affects the molecular structure and reactivity of azepanes (Patel et al., 2013).

properties

IUPAC Name

1-(6-fluoropyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-6-5-7-11(13-10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTWQSYANDYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoropyridin-2-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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